molecular formula C12H20O4 B11695063 Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate CAS No. 62885-64-7

Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate

Cat. No.: B11695063
CAS No.: 62885-64-7
M. Wt: 228.28 g/mol
InChI Key: XWPBZEDITVJGCK-UHFFFAOYSA-N
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Description

Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate is a spirocyclic ester featuring a 1,4-dioxaspiro[4.5]decane core fused to a methyl propanoate group. This compound is primarily utilized as a synthetic intermediate or precursor in pharmaceuticals, fine chemicals, and materials science due to its rigid spirocyclic framework, which imparts stereochemical stability and reactivity . Its structure combines a dioxolane ring (for oxygen-mediated polarity) and a propanoate ester (for nucleophilic reactivity), making it versatile in multi-step syntheses.

Properties

CAS No.

62885-64-7

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

methyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate

InChI

InChI=1S/C12H20O4/c1-14-11(13)6-5-10-4-2-3-7-12(10)15-8-9-16-12/h10H,2-9H2,1H3

InChI Key

XWPBZEDITVJGCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCCCC12OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate can be synthesized through a multi-step process involving the formation of the spirocyclic ring followed by esterification. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the 1,4-dioxaspiro[4.5]decane intermediate. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves the use of a sonochemical method in the presence of a montmorillonite KSF catalyst. This method enhances the reaction efficiency and yield. The process involves the hydroxylation of oleic acid to produce 9,10-dihydroxyoctadecanoic acid, which is then esterified with methanol to form methyl 9,10-dihydroxyoctadecanoate. This intermediate is further reacted with cyclohexanone to produce the desired spirocyclic compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of biolubricants and other industrial materials.

Mechanism of Action

The mechanism of action of methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The spirocyclic structure can influence its binding affinity and specificity, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Research Findings and Trends

  • Spirocyclic Esters in Drug Design : Azaspiro derivatives (e.g., 5{3,3}) show promise in targeting neurological disorders, with yields exceeding 50% in optimized routes .
  • Natural Product Synthesis : The nitrile (S2) exemplifies the utility of spiro rings in accessing complex alkaloids, though enantioselective steps may limit scalability .

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